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eosinophil-derived neurotoxin - 126098-39-3

eosinophil-derived neurotoxin

Catalog Number: EVT-1520665
CAS Number: 126098-39-3
Molecular Formula: C112H196O42
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eosinophil-derived neurotoxin is a secretory protein predominantly produced by eosinophils, a type of white blood cell involved in immune responses, particularly in allergic reactions and parasitic infections. This protein belongs to the ribonuclease A superfamily and exhibits ribonuclease activity, which allows it to degrade RNA. Eosinophil-derived neurotoxin plays a significant role in various biological processes, including immune response modulation and antiviral activity.

Source and Classification

Eosinophil-derived neurotoxin is primarily sourced from eosinophil granules, which also contain other cytotoxic proteins such as major basic protein, eosinophil cationic protein, and eosinophil peroxidase. It is classified within the ribonuclease A superfamily due to its structural and functional characteristics. The protein was first purified in 1981, with its gene cloned in 1989, highlighting its significance in immunological research .

Synthesis Analysis

Methods

Eosinophil-derived neurotoxin is synthesized within eosinophils and released upon activation or degranulation. The synthesis can be induced by various cytokines, particularly interleukin-5, which stimulates eosinophil proliferation and activation. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) are employed to analyze the expression of the EDN gene following stimulation with these cytokines .

Technical Details

The purification of eosinophil-derived neurotoxin typically involves techniques like ion-exchange chromatography and gel filtration. These methods isolate EDN based on its charge and size, allowing for detailed structural studies, including X-ray crystallography that elucidates its three-dimensional configuration .

Molecular Structure Analysis

Structure

Eosinophil-derived neurotoxin has a well-defined tertiary structure characterized by a compact fold typical of ribonucleases. Its structure includes several disulfide bonds that contribute to its stability and functional properties. The N-terminal region is particularly important for its chemotactic activity towards dendritic cells .

Data

The molecular weight of eosinophil-derived neurotoxin is approximately 18 kDa. Structural analyses have revealed that it contains a catalytic site essential for its ribonuclease activity, enabling it to cleave RNA molecules effectively .

Chemical Reactions Analysis

Reactions

Eosinophil-derived neurotoxin participates in various biochemical reactions primarily related to RNA degradation. Its ribonuclease activity allows it to hydrolyze single-stranded RNA, which is crucial for inhibiting viral replication in infected cells. Additionally, it can interact with other proteins and receptors involved in immune signaling pathways.

Technical Details

The enzymatic activity of eosinophil-derived neurotoxin can be measured using assays that quantify the degradation of RNA substrates under controlled conditions. These assays help elucidate the kinetic parameters of the enzyme, including its affinity for different RNA sequences .

Mechanism of Action

Process

Eosinophil-derived neurotoxin exerts its effects by activating dendritic cells through the Toll-like receptor 2 signaling pathway. This activation enhances the production of pro-inflammatory cytokines and promotes Th2-biased immune responses, which are characteristic of allergic reactions. The mechanism involves phosphorylation of mitogen-activated protein kinases, leading to downstream signaling that amplifies immune responses .

Data

Studies have shown that eosinophil-derived neurotoxin can induce significant changes in gene expression within dendritic cells, promoting an inflammatory environment conducive to allergic responses. For instance, it has been linked to increased levels of matrix metalloproteinase 9 in nasal epithelial cells following stimulation .

Physical and Chemical Properties Analysis

Physical Properties

Eosinophil-derived neurotoxin is a soluble protein that remains stable at physiological pH levels. Its solubility facilitates its role in extracellular environments where it can interact with target cells effectively.

Chemical Properties

Chemically, eosinophil-derived neurotoxin exhibits ribonuclease activity that is sensitive to inhibitors such as placental ribonuclease inhibitor. Its ability to degrade RNA makes it an important player in antiviral defense mechanisms against single-stranded RNA viruses like respiratory syncytial virus .

Relevant Data or Analyses

Quantitative measurements indicate that normal serum levels of eosinophil-derived neurotoxin range from 1.98 to 26.10 ng/mL, making it a reliable biomarker for assessing eosinophilic inflammation in various allergic diseases .

Applications

Eosinophil-derived neurotoxin has several scientific applications:

  • Biomarker for Allergic Diseases: Elevated levels of eosinophil-derived neurotoxin are associated with conditions such as asthma and chronic rhinosinusitis, making it a potential biomarker for disease severity and management .
  • Research Tool: Its unique properties allow researchers to study immune responses related to eosinophils and their role in allergies and infections.
  • Therapeutic Potential: Understanding the mechanisms through which eosinophil-derived neurotoxin operates may lead to novel therapeutic strategies aimed at modulating immune responses in allergic diseases.
Molecular Biology of Eosinophil-Derived Neurotoxin (EDN)

Gene Structure and Evolutionary Phylogeny of RNASE2

The RNASE2 gene (HGNC: 10045), located on chromosome 14q11.2, encodes eosinophil-derived neurotoxin (EDN). The gene spans approximately 1 kb and consists of two exons: a non-coding exon 1 and a coding exon 2, separated by a single intron (Figure 1) [8] [10]. This genomic organization—non-coding exon/intron/coding exon—is conserved across the mammalian ribonuclease A superfamily. The promoter region lacks a TATA box but contains binding sites for hematopoietic transcription factors, including GATA-1 and PU.1. Crucially, maximal gene expression requires synergistic interaction between the promoter and intronic enhancer elements. Transfection studies in HL-60 eosinophilic cells demonstrate that inclusion of the intron boosts reporter gene (CAT) expression by 28-fold in uninduced cells and 80-fold in butyric acid-induced cells [8]. The first 60 bp of the intron harbor consensus sites for AP-1 and NF-ATp transcription factors, which drive eosinophil lineage-specific expression.

RNASE2 exhibits extraordinary evolutionary dynamics. In primates, it evolved rapidly after gene duplication from a common ancestor shared with eosinophil cationic protein (RNASE3) ~30–40 million years ago (post-divergence of New and Old World monkeys) [3] [10]. Evolutionary analysis reveals a nonsynonymous substitution rate of 1.9 × 10⁻⁹ substitutions/site/year, making it one of the fastest-evolving functional coding sequences known [10]. While higher primates retain both RNASE2 and RNASE3, New World monkeys possess only a single hybrid gene with intermediate properties. Rodents exhibit a divergent evolutionary path: Instead of two paralogs, mice encode a cluster of Ear (eosinophil-associated RNase) genes (mEar1–11) on chromosome 14, generated via repeated gene duplication and birth-death evolution—a mechanism shared with immune genes like MHC and immunoglobulins (Figure 2) [5] [10]. This expansion creates species-specific RNase repertoires, suggesting adaptive diversification for host defense.

Table 1: Evolutionary and Genomic Features of RNASE2

FeatureHuman EDN/RNASE2Mouse Orthologs (mEars)
Chromosomal Location14q11.214C1
Gene Structure2 exons, 1 intronMulti-gene cluster (11+ genes)
Exon Count2 (Exon 1 non-coding)Variable per gene
Regulatory MechanismIntron-dependent enhancerNot fully characterized
Evolutionary Rate1.9 × 10⁻⁹ nonsynonymous subs/site/yearRapid birth-death evolution
Paralog OriginGene duplication from RNASE3 ancestorSpecies-specific expansions

Protein Architecture: Tertiary Structure and Post-Translational Modifications

EDN is a 17–18 kDa secretory protein belonging to the RNase A superfamily (ribonuclease 2). Its tertiary structure, resolved at 0.98–1.6 Å resolution, comprises three α-helices and six β-strands folded into a compact kidney-shaped globular domain stabilized by four conserved disulfide bonds (Cys¹⁻¹⁵, Cys²⁸⁻⁷⁹, Cys⁶⁵⁻⁸², Cys⁷¹⁻⁹¹) [2] [9]. The catalytic site, essential for ribonucleolytic activity, consists of a triad of residues: His¹⁵, Lys³⁸, and His¹²⁹. Substrate binding occurs at the B₁ (primary) and B₂ (secondary) sites, with the B₁ site accommodating nucleotide bases and the B₂ site binding phosphate groups. High-resolution crystal structures of EDN complexed with adenylic nucleotides (3'-AMP, 5'-ADP) reveal key interactions: His¹²⁹ hydrogen-bonds with the 5'-phosphate of ADP, while Phe⁷⁶ and Thr⁴⁵ form hydrophobic contacts with the adenine ring [9].

EDN undergoes several post-translational modifications (PTMs):

  • N-glycosylation: EDN contains up to five potential N-linked glycosylation sites (Asn-X-Ser/Thr). Glycosylation at Asn⁷⁶, Asn⁸⁸, and other sites contributes to molecular heterogeneity, with molecular weights ranging from 18–22 kDa due to variable glycan chains [4] [6]. Deglycosylation reduces molecular weight by 2–4 kDa [4].
  • O-glycosylation: In silico predictions indicate three potential O-glycosylation sites (e.g., Thr³, Ser¹⁰⁹), though occupancy is unconfirmed [4].
  • Phosphorylation: NetPhos analysis predicts four putative phosphorylation sites (Ser²⁷, Thr⁴⁵, Ser⁸⁵, Ser⁹³) [4].
  • C-mannosylation: A unique modification at Trp⁷ links α-mannopyranose via a C-C bond, influencing protein stability [6].

A naturally occurring N-terminally extended variant, (–4)EDN, retains the core structure but exhibits diminished ribonucleolytic activity due to displacement of catalytic His¹²⁹ [2]. Despite this, (–4)EDN displays novel cytotoxicity against Kaposi’s sarcoma cells, suggesting functional roles for PTMs beyond enzymatic regulation.

Table 2: Post-Translational Modifications of EDN

Modification TypeSites IdentifiedFunctional Impact
N-glycosylationAsn³⁶, Asn⁵², Asn⁷⁶, Asn⁸⁸, Asn⁹⁸Increases molecular weight; affects solubility
O-glycosylationThr³, Ser¹⁰⁹ (predicted)Unknown
PhosphorylationSer²⁷, Thr⁴⁵, Ser⁸⁵, Ser⁹³ (predicted)Potential signaling modulation
C-mannosylationTrp⁷Stabilizes tryptophan residue
Proteolytic processingN-terminal extension (–4)EDNReduces ribonuclease activity; enables tumor cytotoxicity

Biosynthesis and Granule Packaging in Eosinophils

EDN biosynthesis occurs predominantly in eosinophilic leukocytes, though constitutive expression is observed in liver hepatocytes (where it is termed "liver RNase") and inducible expression occurs in macrophages exposed to proinflammatory stimuli [3] [10]. Transcription in eosinophils is governed by the combinatorial action of GATA-1 (binding the promoter) and intron-enhanced C/EBPε and PU.1 activity [8]. Following translation, the 26-residue signal peptide directs EDN to the endoplasmic reticulum. The proprotein is transported via the Golgi apparatus to eosinophil-specific granules, where it undergoes maturational processing, including glycosylation and disulfide bond formation.

In mature eosinophils, EDN is stored in the matrix of secondary (specific) granules alongside three other cationic proteins: major basic protein (MBP), eosinophil cationic protein (ECP/RNase3), and eosinophil peroxidase (EPO) (Figure 3) [1] [3] [7]. These granules exhibit a unique crystalloid core (composed primarily of MBP) surrounded by a matrix housing EDN, ECP, and EPO. EDN localizes to the granule matrix and is also sequestered within readily mobilizable secretory vesicles [3]. Granule acidification (pH ~5.9) maintains EDN in a stable, inactive state until release. Upon eosinophil activation by cytokines (e.g., IL-5), pathogens (e.g., Staphylococcus aureus), or immune complexes, granules fuse with the plasma membrane via piecemeal degranulation or compound exocytosis. Extracellular EDN is liberated at neutral pH, enabling its ribonucleolytic, chemoattractant, and cytotoxic functions. Notably, EDN release amplifies inflammation in diseases like asthma (via MMP-9 induction in nasal epithelium) and atopic dermatitis (where serum EDN correlates with disease severity) [1].

Properties

CAS Number

126098-39-3

Product Name

eosinophil-derived neurotoxin

Molecular Formula

C112H196O42

Synonyms

eosinophil-derived neurotoxin

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